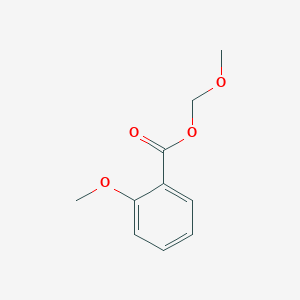
Methoxymethyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxymethyl 2-methoxybenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methoxymethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxymethyl 2-methoxybenzoate can be synthesized through the esterification of anisic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can involve the use of sodium anisate and dimethyl sulfate in the presence of methanol. This method allows for the large-scale production of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxymethyl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like iron(III) chloride or copper catalysts
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methoxymethyl 2-methoxybenzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in developing non-toxic pest control solutions.
Medicine: It is involved in the synthesis of medicinal compounds with potential therapeutic benefits.
Industry: The compound is used in the production of flavors and fragrances due to its pleasant odor.
Wirkmechanismus
The mechanism of action of methoxymethyl 2-methoxybenzoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of carboxylic acids. In substitution reactions, the methoxy group can be replaced by other functional groups through nucleophilic substitution mechanisms .
Vergleich Mit ähnlichen Verbindungen
Methoxymethyl 2-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2-methoxybenzoate: Both compounds have similar structures, but this compound has an additional methoxymethyl group, which can influence its reactivity and applications.
Methyl 3,5-dimethoxybenzoate: This compound has two methoxy groups on the benzene ring, which can lead to different chemical properties and uses.
Methyl 4-methoxybenzoate:
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
648858-10-0 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
methoxymethyl 2-methoxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-10(11)8-5-3-4-6-9(8)13-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
FHDPZBQJOQFZJA-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC(=O)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


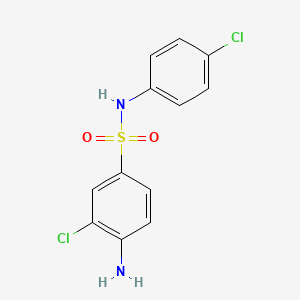
![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
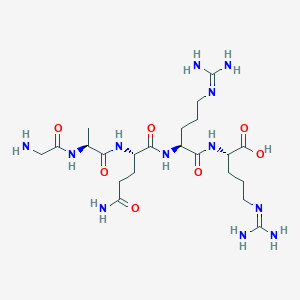

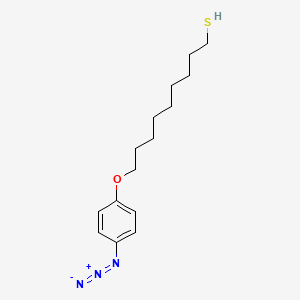
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)

![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
![(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine](/img/structure/B12599647.png)
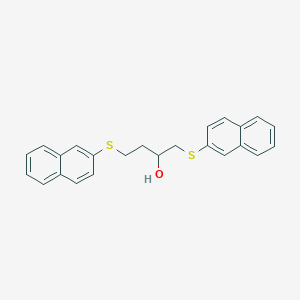
![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
